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Compound of Interest

Compound Name: Hexamethylbenzene

Cat. No.: B147005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of

hexamethylbenzene (C₁₂H₁₈). The information is compiled from established databases and

peer-reviewed literature to ensure accuracy and reliability, catering to the needs of researchers

and professionals in chemistry and drug development. This document summarizes key

quantitative data, details the experimental methodologies used for their determination, and

presents a logical workflow for acquiring and utilizing such data.

Core Thermochemical Data
Hexamethylbenzene, a unique aromatic hydrocarbon with six methyl groups substituting all

hydrogen atoms on the benzene ring, exhibits distinct thermochemical properties in the gas

phase.[1] These properties are crucial for understanding its stability, reactivity, and behavior in

various chemical processes.

Quantitative Data Summary
The following tables summarize the key gas-phase thermochemical data for

hexamethylbenzene, primarily sourced from the National Institute of Standards and

Technology (NIST) Chemistry WebBook.[2][3][4]

Table 1: Standard Molar Enthalpy of Formation (ΔfH°gas)
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ΔfH°gas (kJ/mol) Temperature (K) Reference

-79.9 ± 2.0 298.15
Colomina, Jimenez, et al.,

1989[2]

Table 2: Standard Molar Entropy (S°gas)

S°gas (J/mol·K) Temperature (K) Reference

465.9 ± 4.2 298.15 Draeger, 1985[2]

Table 3: Molar Heat Capacity at Constant Pressure (Cp,gas)
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Cp,gas (J/mol·K) Temperature (K) Reference

184.4 200 Draeger, 1985[3]

241.5 ± 0.4 298.15 Draeger, 1985[3]

242.6 300 Draeger, 1985[3]

298.3 400 Draeger, 1985[3]

349.3 500 Draeger, 1985[3]

393.8 600 Draeger, 1985[3]

432.1 700 Draeger, 1985[3]

465.0 800 Draeger, 1985[3]

493.4 900 Draeger, 1985[3]

517.9 1000 Draeger, 1985[3]

539.0 1100 Draeger, 1985[3]

557.3 1200 Draeger, 1985[3]

573.1 1300 Draeger, 1985[3]

586.7 1400 Draeger, 1985[3]

598.6 1500 Draeger, 1985[3]

Experimental Protocols
The accurate determination of thermochemical data relies on precise experimental

methodologies. The following sections detail the protocols employed in the cited literature.

Determination of Enthalpy of Formation
The standard enthalpy of formation of gaseous hexamethylbenzene reported by Colomina,

Jimenez, et al. (1989) was determined using a combination of experimental techniques. The

primary methods involved measuring the standard enthalpy of combustion of the solid

compound in a bomb calorimeter and the standard enthalpy of sublimation.
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The experimental workflow can be summarized as follows:

Combustion Calorimetry: A sample of crystalline hexamethylbenzene was burned in a

static-bomb calorimeter in the presence of excess oxygen. The energy of combustion was

determined by measuring the temperature change of the calorimeter system.

Enthalpy of Sublimation: The enthalpy of sublimation was determined by measuring the

vapor pressure of the compound as a function of temperature using a Knudsen effusion

technique. The Clausius-Clapeyron equation was then used to derive the enthalpy of

sublimation from the vapor pressure data.

Calculation of Gas-Phase Enthalpy of Formation: The standard enthalpy of formation in the

gas phase was then calculated using Hess's law, combining the experimentally determined

standard enthalpy of combustion of the solid and the standard enthalpy of sublimation.

Determination of Heat Capacity and Entropy
The gas-phase heat capacity and entropy values presented by Draeger (1985) were derived

from statistical mechanics calculations based on experimental spectroscopic data.[3]

The general protocol for this approach is as follows:

Vibrational Spectroscopy: The fundamental vibrational frequencies of the

hexamethylbenzene molecule were determined using infrared (IR) and Raman

spectroscopy.

Molecular Structure and Moments of Inertia: The molecular geometry and moments of inertia

were obtained from experimental data (e.g., X-ray diffraction) or quantum chemical

calculations.

Statistical Mechanics Calculations: The translational, rotational, and vibrational contributions

to the heat capacity and entropy were calculated using standard statistical mechanics

formulas. The vibrational contributions were calculated using the harmonic oscillator

approximation based on the experimentally determined vibrational frequencies. Corrections

for internal rotations of the methyl groups were also included.
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Visualization of Experimental and Computational
Workflow
The following diagram illustrates a generalized workflow for the determination of gas-phase

thermochemical data, integrating both experimental and computational approaches.
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Caption: Workflow for determining gas-phase thermochemical data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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